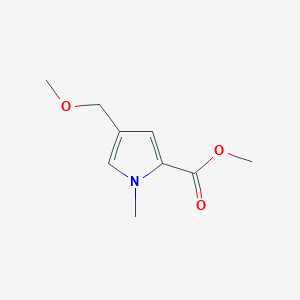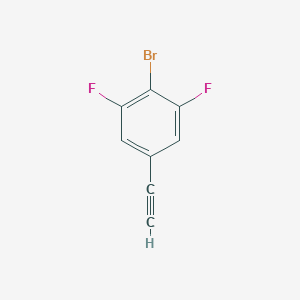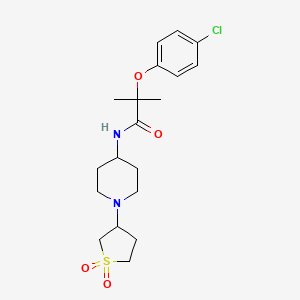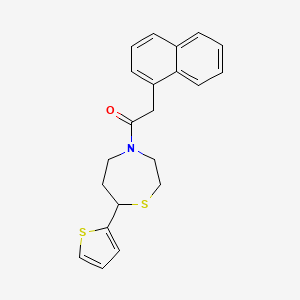![molecular formula C25H31FN2O2S B2583704 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate CAS No. 70931-51-0](/img/structure/B2583704.png)
2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate
Descripción general
Descripción
“2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethyl acetate” is a chemical compound with diverse applications in scientific research, offering potential for drug development and therapeutic studies. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzothiepin core with various substituents, including a fluoro group, a propan-2-yl group, and a piperazin-1-yl group .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research has been conducted on the crystal structure of compounds related to 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate, providing insights into their molecular conformation and intermolecular interactions. For example, the study of crystal structures of related piperazine derivatives reveals how molecular conformations and interactions can vary, which is crucial for understanding the physicochemical properties and potential bioactivity of new compounds (Faizi, Ahmad, & Golenya, 2016); (Mahesha et al., 2019).
Antimicrobial Activity
Several studies have synthesized new compounds related to this chemical structure, evaluating their antimicrobial properties. These studies contribute to the development of new therapeutic agents against various bacterial and fungal pathogens. For instance, new benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against a range of pathogens (Patel & Agravat, 2007).
Synthesis of New Compounds
The research also includes the synthesis of novel compounds based on the structural framework of 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate. These synthetic efforts aim at exploring the chemical space for new pharmacologically active compounds, potentially leading to the development of new drugs with improved efficacy and safety profiles. The synthesis of new pyridine derivatives showcases the versatility of related structures in yielding compounds with significant antimicrobial activity, demonstrating the therapeutic potential of such molecules (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2S/c1-17(2)19-5-7-24-22(14-19)23(15-20-4-6-21(26)16-25(20)31-24)28-10-8-27(9-11-28)12-13-30-18(3)29/h4-7,14,16-17,23H,8-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLMJZKYPDINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC(=O)C)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![Tert-butyl 2-bromo-5,6-dihydro[1,2,4]triazolo[1,5-A]pyrazine-7(8H)-carboxylate](/img/structure/B2583625.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)



![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)
